1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can be achieved through a multi-step process:
Formation of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized by reacting 4-ethylbenzylamine with anthranilic acid in the presence of a dehydrating agent.
Coupling reaction: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its quinazoline core.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the 4-ethylphenyl group in 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione distinguishes it from other similar compounds. This unique structural feature may contribute to its specific biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C27H24N4O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
BBZKQNVZXJXSPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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